molecular formula C15H12Br2INO2 B3572618 2-(2,4-dibromophenoxy)-N-(4-iodo-2-methylphenyl)acetamide

2-(2,4-dibromophenoxy)-N-(4-iodo-2-methylphenyl)acetamide

Cat. No.: B3572618
M. Wt: 524.97 g/mol
InChI Key: MAAVGJDZGXVELQ-UHFFFAOYSA-N
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Description

2-(2,4-dibromophenoxy)-N-(4-iodo-2-methylphenyl)acetamide is an organic compound characterized by the presence of bromine, iodine, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dibromophenoxy)-N-(4-iodo-2-methylphenyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dibromophenol and 4-iodo-2-methylaniline.

    Formation of Phenoxy Acetate: 2,4-dibromophenol is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(2,4-dibromophenoxy)acetyl chloride.

    Amidation Reaction: The 2-(2,4-dibromophenoxy)acetyl chloride is then reacted with 4-iodo-2-methylaniline in the presence of a base like pyridine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogens (bromine and iodine).

    Oxidation and Reduction: The phenyl rings can participate in oxidation and reduction reactions, potentially altering the electronic properties of the compound.

    Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar aprotic solvents (e.g., dimethyl sulfoxide).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium phosphate.

Major Products

    Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

    Oxidation Products: Oxidized phenyl derivatives.

    Reduction Products: Reduced phenyl derivatives.

    Coupling Products: Complex biaryl or diaryl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(2,4-dibromophenoxy)-N-(4-iodo-2-methylphenyl)acetamide can be used as a building block for the synthesis of more complex organic molecules. Its halogenated phenyl groups make it a versatile intermediate in organic synthesis.

Biology

The compound may be explored for its potential biological activities, such as antimicrobial or anticancer properties, due to the presence of halogens which are known to enhance biological activity.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. The presence of multiple halogens might contribute to its binding affinity and specificity towards biological targets.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or advanced coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2,4-dibromophenoxy)-N-(4-iodo-2-methylphenyl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The halogen atoms could play a crucial role in binding interactions, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-dichlorophenoxy)-N-(4-iodo-2-methylphenyl)acetamide
  • 2-(2,4-dibromophenoxy)-N-(4-chloro-2-methylphenyl)acetamide
  • 2-(2,4-dibromophenoxy)-N-(4-iodo-2-ethylphenyl)acetamide

Uniqueness

Compared to similar compounds, 2-(2,4-dibromophenoxy)-N-(4-iodo-2-methylphenyl)acetamide is unique due to the specific combination of bromine and iodine atoms, which can significantly influence its reactivity and biological activity

Properties

IUPAC Name

2-(2,4-dibromophenoxy)-N-(4-iodo-2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Br2INO2/c1-9-6-11(18)3-4-13(9)19-15(20)8-21-14-5-2-10(16)7-12(14)17/h2-7H,8H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAAVGJDZGXVELQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)I)NC(=O)COC2=C(C=C(C=C2)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Br2INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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